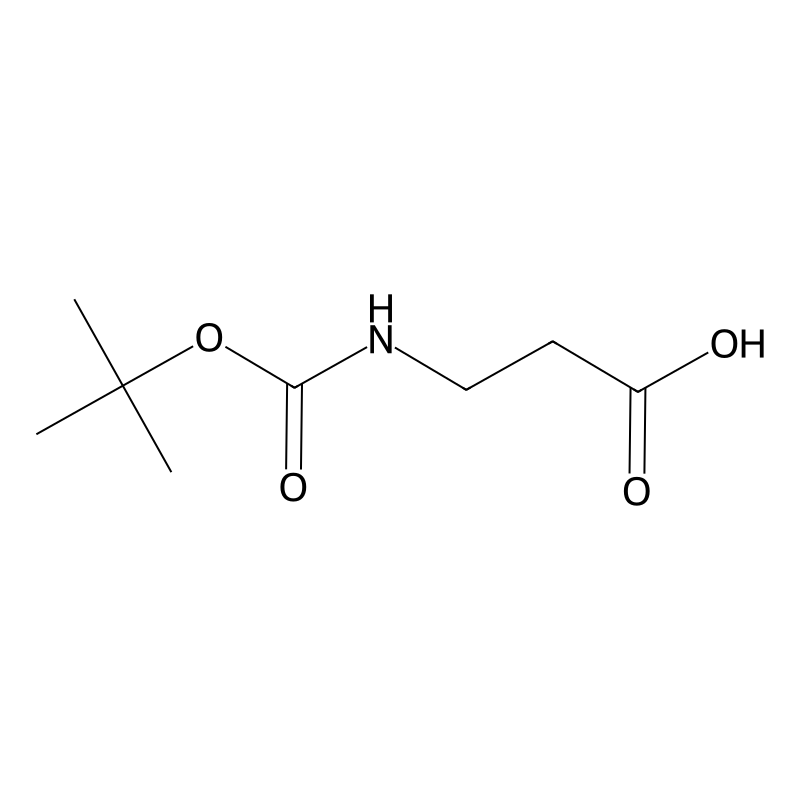

Boc-beta-Ala-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Primary Application: Peptide Synthesis

The primary application of Boc-beta-Ala-OH, also known as N-(tert-Butyloxycarbonyl)-beta-Alanine, in scientific research lies in the field of peptide synthesis. It serves as a crucial building block for creating peptides, which are chains of amino acids linked by peptide bonds [].

Reason for Use:

Several features make Boc-beta-Ala-OH a valuable tool in peptide synthesis:

- Protecting Group: The "Boc" (tert-Butyloxycarbonyl) group present in the molecule acts as a protecting group. It safeguards the amino group (NH2) during peptide chain assembly, preventing unwanted side reactions with other reactive groups in the process [].

- Linker: Unlike most other amino acids, beta-alanine lacks a chiral center, meaning it doesn't have a mirror image form. This unique property makes Boc-beta-Ala-OH a non-chiral linker. Linkers are used to connect various peptide fragments or attach other functional groups to the peptide chain [].

- Simple Structure: Compared to other amino acids, Boc-beta-Ala-OH has a relatively simple structure. This simplicity minimizes potential complexities during the synthesis process and facilitates efficient coupling with other building blocks [].

These characteristics allow researchers to utilize Boc-beta-Ala-OH to construct diverse peptide structures for various scientific investigations, including:

- Drug Discovery: Researchers can design and synthesize peptide-based drugs to target specific biological processes or diseases [].

- Protein Engineering: By incorporating Boc-beta-Ala-OH, scientists can modify existing proteins to study their function or create novel proteins with desired properties [].

- Development of Diagnostic Tools: Peptide-based probes containing Boc-beta-Ala-OH can be used to detect specific molecules or processes in biological systems, aiding in disease diagnosis and monitoring [].

Additional Applications

Beyond its primary role in peptide synthesis, Boc-beta-Ala-OH holds potential for other research applications:

- Investigating Enzyme Activity: Studies suggest that Boc-beta-Ala-OH can act as a substrate for specific enzymes, enabling researchers to explore their catalytic activity and potential roles in various biological processes [].

- Drug Delivery Systems: The molecule holds potential for use in developing drug delivery systems due to its ability to modify the properties of drug molecules and enhance their targeting and delivery efficiency [].

Boc-beta-alanine, also known as N-tert-butoxycarbonyl-beta-alanine, is a derivative of the amino acid beta-alanine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on its amino functionality. Its molecular formula is C8H15NO4, and it has a molecular weight of 189.21 g/mol. The compound appears as a white solid and is soluble in various organic solvents. The Boc group provides stability and protects the amino group during

Boc-beta-alanine can undergo several important reactions:

- Formation of Amide Bonds: The terminal carboxylic acid group can react with primary amines in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to form stable amide bonds. This is particularly useful in the synthesis of peptide chains .

- Deprotection Reactions: The Boc group can be removed under mild acidic conditions (e.g., using trifluoroacetic acid), yielding free beta-alanine. This deprotection step is critical for the final stages of peptide synthesis .

Boc-beta-alanine exhibits several biological activities, primarily due to its role as a building block in peptide synthesis. It has been investigated for its potential as a ligand in integrin interactions and as an inhibitor of platelet aggregation. These properties suggest that derivatives of Boc-beta-alanine may have therapeutic applications in cardiovascular diseases .

The synthesis of Boc-beta-alanine typically involves several key steps:

- Starting Material: The synthesis often begins with beta-alanine or its derivatives.

- Boc Protection: The amino group is protected using Boc anhydride or Boc chloride in the presence of a base like triethylamine.

- Purification: The product is purified through crystallization or chromatography to obtain high purity levels necessary for further applications .

Boc-beta-alanine finds applications in various fields:

- Peptide Synthesis: It serves as an essential building block in solid-phase peptide synthesis due to its stability and ease of deprotection.

- Drug Development: Its derivatives are explored for their potential roles in developing drugs targeting integrin-mediated processes and platelet aggregation .

- Chemical Research: It is used in the synthesis of other complex organic molecules, including quinazolines and other bioactive compounds .

Research on Boc-beta-alanine has focused on its interactions with biological targets, particularly through its incorporation into peptides that modulate integrin activity. Studies suggest that peptides containing Boc-beta-alanine can effectively inhibit platelet aggregation, indicating its potential role in therapeutic applications related to cardiovascular health .

Boc-beta-alanine shares structural similarities with several other compounds, which can be compared based on their functionalities and applications:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Methyl 3-((tert-butoxycarbonyl)amino)propanoate | 42116-55-2 | 0.95 | Methyl ester variant; used in similar synthetic pathways |

| 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid | 16948-10-0 | 0.93 | Contains a methyl group; may exhibit different reactivity |

| (R)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid | 132696-45-8 | 0.93 | Enantiomeric form; potential for different biological activity |

| 3-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid | 124072-61-3 | 0.91 | Incorporates a methyl substituent on the amino group |

| N-tert-butoxycarbonyl-alpha-alanine | 3303-84-2 | 0.89 | Alpha analogue; differing properties due to position of amino group |

Boc-beta-alanine's unique structure allows it to serve specific roles in peptide synthesis and biological activity that may not be replicated by these similar compounds.

Boc-beta-Ala-OH is systematically named 3-[(tert-butoxycarbonyl)amino]propanoic acid (IUPAC) with the molecular formula C₈H₁₅NO₄ and a molecular weight of 189.21 g/mol. Its structure consists of a beta-alanine backbone (NH₂–CH₂–CH₂–COOH) modified by a Boc group (–O(CO)O–C(CH₃)₃) at the amino terminus (Figure 1).

Key Structural Features:

- Beta-alanine core: A non-proteinogenic amino acid with a three-carbon chain.

- Boc protective group: Acid-labile tert-butoxycarbonyl moiety that shields the amine during synthesis.

- Carboxylic acid terminus: Enables peptide bond formation via activation reagents like HATU or DCC.

Synonyms include N-Boc-beta-alanine, Boc-β-Ala-OH, and 3-(tert-butoxycarbonylamino)propanoic acid, with CAS registry number 3303-84-2.

Historical Development in Organic Chemistry

The Boc group was first introduced by Louis Carpino in 1957 as a protective strategy for amines, revolutionizing peptide synthesis. Beta-alanine derivatives gained prominence in the 1960s–1970s alongside advancements in solid-phase peptide synthesis (SPPS). Boc-beta-Ala-OH emerged as a key reagent due to its compatibility with Merrifield’s SPPS methodology, which required acid-stable side-chain protection and labile N-terminal groups.

Milestones:

- 1957: Carpino’s development of Boc for amine protection.

- 1963: Merrifield’s SPPS methodology, leveraging Boc-amino acids.

- 1980s–2000s: Expanded use in beta-peptide and foldamer research.

Significance in Protective Group Chemistry

The Boc group’s acid-lability (cleavable by trifluoroacetic acid or HCl) makes it ideal for orthogonal protection strategies. Unlike base-sensitive groups like Fmoc, Boc remains stable under basic conditions, enabling sequential deprotection in multi-step syntheses.

Advantages Over Other Protecting Groups:

| Property | Boc Group | Fmoc Group |

|---|---|---|

| Deprotection Agent | TFA/HCl | Piperidine |

| Stability | Base-stable | Acid-stable |

| Side Reactions | Minimal cation scavenging required | None |

Boc-beta-Ala-OH’s crystalline nature and high purity (≥99% by TLC) further enhance its utility in automated peptide synthesis.

Position in Beta-Amino Acid Research

Beta-amino acids like beta-alanine exhibit distinct conformational flexibility compared to alpha-analogs, enabling the design of protease-resistant peptides. Boc-beta-Ala-OH serves as a linchpin in synthesizing:

- Beta-peptides: Stable helical or sheet structures with biomedical potential.

- Hybrid alpha/beta-peptides: Combines natural and non-natural residues for enhanced bioactivity.

- Linker molecules: Connects pharmacophores in drug conjugates due to its simple, linear structure.

A 2014 crystallographic study revealed Boc-beta-Ala-OH’s ability to adopt non-superimposable conformations in peptide chains, highlighting its role in engineering novel scaffolds.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 4 of 5 companies with hazard statement code(s):;

H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant